molecular formula C13H22O2 B3317647 Trideca-2,4-dienoic acid CAS No. 96844-83-6

Trideca-2,4-dienoic acid

Cat. No. B3317647
CAS RN: 96844-83-6
M. Wt: 210.31 g/mol
InChI Key: SUEKUALWVJZYCO-UHFFFAOYSA-N
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Description

Trideca-2,4-dienoic acid, also known as Tridecadienoic acid, is a chemical compound with the molecular formula C13H22O2 . It has a molecular weight of 210.31300 .


Synthesis Analysis

The synthesis of Trideca-2,4-dienoic acid and similar conjugated dienoic and trienoic esters can be achieved through a highly selective process involving Pd-catalyzed alkenylation . This process allows for the preparation of all eight stereoisomers for ethyl trideca-2,4,6-trienoate .


Molecular Structure Analysis

The molecular structure of Trideca-2,4-dienoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 36 bonds. There are 14 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving Trideca-2,4-dienoic acid are complex and involve several steps . The reactions often involve carbonyl olefination reactions, notably Wittig olefination and its variants, such as Horner–Wadsworth–Emmons (HWE), and Still–Gennari (SG) as well as Ando modifications .

properties

IUPAC Name

trideca-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKUALWVJZYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710590
Record name Trideca-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trideca-2,4-dienoic acid

CAS RN

96844-83-6
Record name Trideca-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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